1-Boc-5-formylindoline

Übersicht

Beschreibung

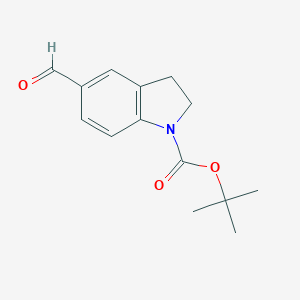

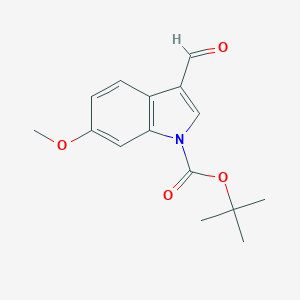

1-Boc-5-formylindoline is a chemical compound with the CAS Number: 879887-32-8. It has a molecular weight of 247.29 and a linear formula of C14H17NO3 . It is typically stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

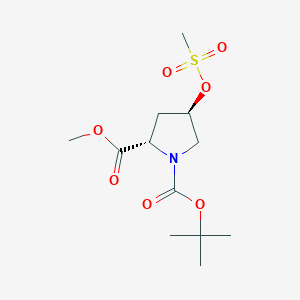

The synthesis of 1-Boc-5-formylindoline is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of 1-Boc-5-formylindoline is represented by the linear formula C14H17NO3 . The average mass is 247.290 Da and the monoisotopic mass is 247.120850 Da .Chemical Reactions Analysis

The Boc group in 1-Boc-5-formylindoline is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

1-Boc-5-formylindoline is a solid at room temperature . The compound is typically stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Photorelease of Neuroactive Amino Acids

1-Boc-5-formylindoline derivatives have been utilized in the rapid release of neuroactive amino acids like L-glutamate in biological experiments. This is exemplified by 1-Acyl-7-nitroindolines, which are effective in submicrosecond release of such amino acids in aqueous solutions. The efficiency of photorelease is notably enhanced by attaching a benzophenone triplet-sensitizing antenna, as demonstrated in the synthesis and biological evaluation of L-glutamate precursors (Papageorgiou, Ogden, & Corrie, 2004).

Photophysical Properties in Organic Electronics

Research into the photophysical properties of compounds related to 1-Boc-5-formylindoline, such as boron-pyridyl-imino-isoindoline dyes, has shown that these compounds exhibit significant potential for applications in organic electronics. This includes enhancements in electron transport abilities and improved photophysical properties due to aryl fusion (Jin et al., 2020).

Synthesis of Enantioenriched Indolines

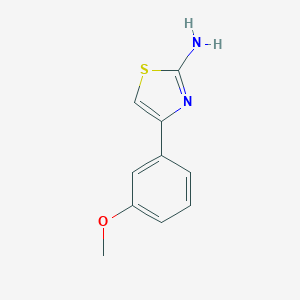

The kinetic resolution of 2-arylindolines (2,3-dihydroindoles) using N-tert-butoxycarbonyl (Boc) derivatives has been achieved, leading to the synthesis of enantioenriched N-Boc-2-arylindolines and 2,2-disubstituted indolines. This process has applications in producing secondary amine products with high enantiopurity, valuable in the synthesis of various pharmaceuticals and organic compounds (Choi et al., 2021).

N-Heterocycle Synthesis

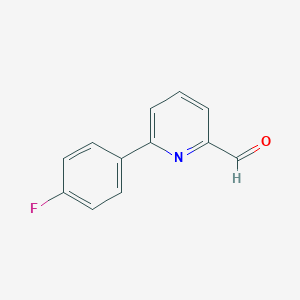

1-Boc-5-formylindoline derivatives are instrumental in the synthesis of various N-heterocycles, like pyrrolidine, piperidine, and azepane types. These compounds are synthesized using a CpRu complex of chiral picolinic acid derivatives, showcasing a wide range of applicable N-substitutions. This has implications in natural product synthesis and pharmaceutical applications (Seki, Tanaka, & Kitamura, 2012).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .

Biochemical Pathways

The biochemical pathways affected by 1-Boc-5-formylindoline are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

For instance, its calculated Log P value suggests that it is moderately lipophilic, which could influence its absorption and distribution within the body

Result of Action

Given the current lack of information about its targets and mode of action, it’s challenging to predict its potential effects .

Action Environment

The action of 1-Boc-5-formylindoline could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details about how these factors might affect the compound’s action, efficacy, and stability are currently unknown .

Eigenschaften

IUPAC Name |

tert-butyl 5-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXALJGGFHGKPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619064 | |

| Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-5-formylindoline | |

CAS RN |

879887-32-8 | |

| Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)

![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)